molecular formula C23H33N3O B12709749 2-Butyl-N-phenylnorleucine 2-(4-methylphenyl)hydrazide CAS No. 95101-12-5

2-Butyl-N-phenylnorleucine 2-(4-methylphenyl)hydrazide

Cat. No.: B12709749
CAS No.: 95101-12-5
M. Wt: 367.5 g/mol
InChI Key: IPEMHTZDCOPTSR-UHFFFAOYSA-N
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Description

2-Butyl-N-phenylnorleucine 2-(4-methylphenyl)hydrazide is an organic compound with a complex structure that includes both hydrazide and norleucine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-N-phenylnorleucine 2-(4-methylphenyl)hydrazide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the reaction of 2-butyl-N-phenylnorleucine with 2-(4-methylphenyl)hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-N-phenylnorleucine 2-(4-methylphenyl)hydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-Butyl-N-phenylnorleucine 2-(4-methylphenyl)hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butyl-N-phenylnorleucine 2-(4-methylphenyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Butyl-N-phenylnorleucine: A related compound with similar structural features.

    2-(4-Methylphenyl)hydrazine: Another compound with a similar hydrazine moiety.

Uniqueness

2-Butyl-N-phenylnorleucine 2-(4-methylphenyl)hydrazide is unique due to its combined structural features, which confer specific chemical and biological properties

Properties

CAS No.

95101-12-5

Molecular Formula

C23H33N3O

Molecular Weight

367.5 g/mol

IUPAC Name

2-anilino-2-butyl-N'-(4-methylphenyl)hexanehydrazide

InChI

InChI=1S/C23H33N3O/c1-4-6-17-23(18-7-5-2,24-20-11-9-8-10-12-20)22(27)26-25-21-15-13-19(3)14-16-21/h8-16,24-25H,4-7,17-18H2,1-3H3,(H,26,27)

InChI Key

IPEMHTZDCOPTSR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)(C(=O)NNC1=CC=C(C=C1)C)NC2=CC=CC=C2

Origin of Product

United States

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